An In-depth Technical Guide to the Synthesis and Characterization of Quinazolin-2-ylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of Quinazolin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Synthetic Pathway
The synthesis of Quinazolin-2-ylboronic acid can be envisioned through a three-step sequence, commencing with the preparation of a 2-haloquinazoline intermediate. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic ester, which is subsequently hydrolyzed to yield the target boronic acid.
Caption: Proposed synthetic workflow for Quinazolin-2-ylboronic acid.
Experimental Protocols
The following protocols are proposed based on established literature procedures for similar transformations.
Step 1: Synthesis of 2-Chloroquinazoline
This procedure is adapted from established methods for the chlorination of quinazolinones.
Materials:
-
Quinazolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and workup
Procedure:
-
To a stirred suspension of Quinazolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloroquinazoline, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of Quinazolin-2-ylboronic acid pinacol ester (Miyaura Borylation)
This protocol is based on standard Miyaura borylation conditions.[1][2][3]
Materials:
-
2-Chloroquinazoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Quinazolin-2-ylboronic acid pinacol ester.
Step 3: Synthesis of Quinazolin-2-ylboronic acid (Hydrolysis)
This is a standard procedure for the hydrolysis of boronic acid pinacol esters.
Materials:
-
Quinazolin-2-ylboronic acid pinacol ester
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Quinazolin-2-ylboronic acid pinacol ester (1.0 eq) in a mixture of acetone and 2M HCl.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Quinazolin-2-ylboronic acid as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Summary of Proposed Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Proposed Yield (%) |
| 1 | Chlorination | POCl₃, N,N-Dimethylaniline | Toluene | 105 | 70-80 |
| 2 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 | 60-75 |
| 3 | Hydrolysis | 2M HCl | Acetone/Water | Room Temp. | >90 |
Table 2: Predicted Characterization Data for Quinazolin-2-ylboronic acid and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (δ, ppm, DMSO-d₆) | Predicted ¹³C NMR (δ, ppm, DMSO-d₆) | Predicted MS (m/z) |
| 2-Chloroquinazoline | C₈H₅ClN₂ | 164.59 | 9.8 (s, 1H), 8.3-7.8 (m, 4H) | 162.1, 152.3, 151.8, 135.2, 129.1, 128.8, 127.5, 124.0 | 164 [M]⁺, 166 [M+2]⁺ |
| Quinazolin-2-ylboronic acid pinacol ester | C₁₄H₁₇BN₂O₂ | 256.11 | 9.6 (s, 1H), 8.2-7.7 (m, 4H), 1.4 (s, 12H) | 165.0 (C-B), 153.1, 151.5, 134.8, 128.7, 128.5, 127.1, 123.5, 84.5 | 256 [M]⁺ |
| Quinazolin-2-ylboronic acid | C₈H₇BN₂O₂ | 173.97 | 9.5 (s, 1H), 8.5 (s, 2H, B(OH)₂), 8.1-7.6 (m, 4H) | 166.5 (C-B), 152.8, 151.2, 134.5, 128.5, 128.3, 126.9, 123.1 | 174 [M+H]⁺ |
Note: Predicted NMR chemical shifts are estimates based on data for structurally similar 2-substituted quinazolines and may vary.[4][5][6][7][8]
Mandatory Visualizations
Caption: Detailed experimental workflow for the synthesis of Quinazolin-2-ylboronic acid.
Characterization
The structural confirmation of the synthesized compounds will be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the proton and carbon framework of the intermediates and the final product. The predicted chemical shifts are provided in Table 2.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition of the synthesized molecules. Predicted m/z values are listed in Table 2.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=O stretch from the starting quinazolinone and the appearance of characteristic bands for the intermediates and final product.
-
Melting Point: The melting point of the final product will be determined as an indicator of purity.
Conclusion
This technical guide outlines a feasible and robust synthetic strategy for the preparation of Quinazolin-2-ylboronic acid. By providing detailed, albeit proposed, experimental protocols and expected characterization data, this document aims to facilitate the synthesis of this valuable compound for researchers in the field of medicinal chemistry and drug development. The successful synthesis of Quinazolin-2-ylboronic acid will undoubtedly contribute to the expansion of the chemical toolbox for the creation of novel quinazoline-based molecules with potential therapeutic applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. frontiersin.org [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. massbank.eu [massbank.eu]
